![molecular formula C11H11FN2O3S2 B2498297 4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396629-36-9](/img/structure/B2498297.png)

4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

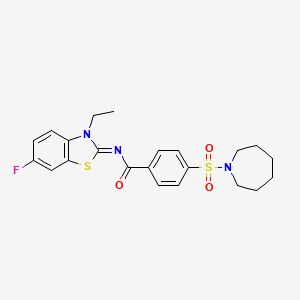

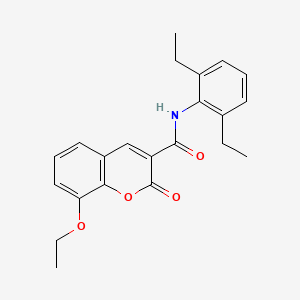

4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a useful research compound. Its molecular formula is C11H11FN2O3S2 and its molecular weight is 302.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Evaluation

The synthesis and pharmacological evaluation of related azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole structures have been explored for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These compounds are synthesized through the condensation of 2-aminobenzo[1,3]thiazole with various aromatic aldehydes, followed by reactions with acetyl chloride, chloroacetyl chloride, and thioglycolic acid to yield azetidin-2-ones and thiazolidin-4-ones derivatives (Gurupadayya et al., 2008).

Antimicrobial and Anticancer Potential

The exploration of fluoroalkylidene-oxetanes and -azetidines through the Julia–Kocienski reaction has led to the creation of fluorinated four-membered rings containing nucleic bases, esters, or aryl sulfone functions, showing potential as precursors for bioactive molecules. Such compounds have been synthesized from 3-oxetanone, 3-azetidinone, and fluorosulfones, offering a pathway to access 3,3-disubstituted oxetanes (Laporte et al., 2015). Additionally, a new class of bioactive agents based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, including thiazolidinone and azetidinone analogues, has been synthesized and shown remarkable activity against certain cancer cell lines and multidrug-resistant strains, indicating their potential as antimicrobial and anticancer agents (Hussein et al., 2020).

Enhancing Antimicrobial Activity

The synthesis of fluorobenzamides containing thiazole and thiazolidine, which incorporate a fluorine atom at the 4th position of the benzoyl group, has been undertaken to enhance antimicrobial activity. These compounds have been shown to be active against a range of bacterial and fungal strains, highlighting the significance of the fluorine atom in boosting antimicrobial properties (Desai et al., 2013).

Future Directions

Thiazoles and their derivatives have been the focus of considerable research due to their wide range of biological activities . Future research could involve the synthesis of new thiazole derivatives, including “4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole”, and the investigation of their potential biological activities.

Mechanism of Action

Target of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they generally interact with enzymes or receptors to exert their effects.

Mode of Action

The mode of action of thiazole compounds depends on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their targets. For example, antineoplastic thiazoles may interfere with DNA synthesis or other cellular processes to inhibit the growth of cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

Result of Action

The result of the action of thiazole compounds can range from antimicrobial effects to antineoplastic effects, depending on the specific compound and its target .

Action Environment

The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Properties

IUPAC Name |

4-fluoro-2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3S2/c1-19(15,16)14-5-7(6-14)17-11-13-10-8(12)3-2-4-9(10)18-11/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXRUHNKSLOMBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)